5-Methoxyindole-2-carboxylic acid

Vue d'ensemble

Description

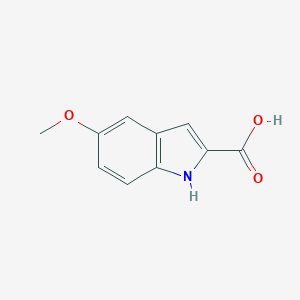

5-Methoxyindole-2-carboxylic acid: is an indole derivative characterized by the presence of a methoxy group at the 5-position and a carboxylic acid group at the 2-position of the indole ring. This compound is known for its significant role in various biological and chemical processes, making it a subject of interest in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyindole-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis often begins with 5-methoxy-2-oxindole.

Chlorination: The 5-methoxy-2-oxindole is chlorinated using triphenylphosphine and carbon tetrachloride in acetonitrile.

Catalytic Reduction: The chlorinated intermediate undergoes catalytic reduction to yield this compound.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the outlined laboratory procedures, scaled up for industrial applications.

Analyse Des Réactions Chimiques

Esterification and Hydrazide Formation

MICA undergoes nucleophilic substitution at the carboxylic acid group. Reaction with methanol under acidic conditions produces the methyl ester, which serves as a precursor for further functionalization . Subsequent hydrazinolysis with hydrazine hydrate yields the corresponding hydrazide:

Reaction Conditions

| Reagent | Solvent | Temperature | Time |

|---|---|---|---|

| Hydrazine hydrate | Ethanol | Reflux | 2 hrs |

The hydrazide intermediate (N'-(substituted-benzylidene)-5-methoxy-1H-indole-2-carbohydrazide) forms via condensation with aldehydes (e.g., 3,4-dihydroxybenzaldehyde) .

Condensation Reactions

MICA-derived hydrazides participate in Schiff base formation with aromatic aldehydes. For example:

-

3,4-Dihydroxybenzaldehyde → Forms hydrazone 3a (N'-(3,4-dihydroxybenzylidene)-5-methoxy-1H-indole-2-carbohydrazide) .

-

4-Hydroxy-2-methoxybenzaldehyde → Forms hydrazone 3b with distinct crystallographic packing due to π-π stacking and hydrogen bonding .

Key Structural Features of Hydrazones

| Property | 3a | 3b |

|---|---|---|

| Crystal System | Monoclinic (P2₁/c) | Triclinic (P-1) |

| Hydrogen Bonding | O–H⋯O cyclic dimers | C–H⋯O interactions |

| Stabilizing Forces | π-π stacking of indole moieties | Methoxy group mobility |

Enzymatic Interactions

MICA acts as a potent inhibitor of mitochondrial dihydrolipoamide dehydrogenase (DLDH), a flavoprotein critical in the citric acid cycle . This inhibition reduces oxidative stress by:

Biochemical Effects

| Parameter | Effect of MICA |

|---|---|

| DLDH Activity | 35–50% reduction in mitochondrial isolates |

| ATP Production | Increased by 18–22% post-ischemia |

| Oxidative Stress | ↓ Lipid peroxidation (TBA-RS assay) |

Crystallographic Behavior

Polymorphism affects MICA’s solid-state interactions. A newly identified monoclinic polymorph (P2₁/c) forms cyclic dimers via O–H⋯O hydrogen bonds, contrasting with earlier triclinic forms .

Key Crystallographic Data

| Parameter | New Polymorph |

|---|---|

| Space Group | P2₁/c |

| Unit Cell Dimensions | a=4.0305 Å, b=13.0346 Å |

| Hydrogen Bonds | 2.68–2.72 Å (O–H⋯O) |

Applications De Recherche Scientifique

Pharmaceutical Development

MICA serves as a critical intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. Its structural properties allow it to interact with specific biological targets, making it a candidate for drug development aimed at conditions such as depression and anxiety. Research indicates that MICA can influence serotonin receptors, which play a crucial role in mood regulation and are often implicated in antidepressant therapies .

Neuroprotection and Stroke Recovery

Recent studies have highlighted MICA's neuroprotective properties. It has been shown to confer protection against ischemic stroke by preserving mitochondrial function and reducing oxidative stress. In animal models, dietary administration of MICA led to improved functional recovery following stroke, suggesting its potential as a therapeutic agent for neuroprotection .

Case Study: Ischemic Stroke

- Study Design : Rats were fed MICA for four weeks before undergoing transient ischemia.

- Findings : MICA-treated rats exhibited significantly smaller infarction volumes compared to controls, indicating reduced brain injury and enhanced recovery post-stroke.

Biochemical Research

MICA is extensively used in biochemical research to study serotonin receptor interactions and their implications for mood disorders. It has been employed as a standard in analytical methods for quantifying related compounds in complex mixtures, aiding researchers in understanding biochemical pathways associated with neurotransmitter regulation .

Natural Product Synthesis

In the realm of natural product synthesis, MICA is utilized to enhance the development of new drugs derived from plant sources. Its ability to facilitate the synthesis of complex organic molecules makes it valuable in the pharmaceutical industry for creating novel therapeutic agents .

Material Science

The unique properties of MICA position it as a candidate for developing innovative materials, including organic semiconductors essential for electronics. Its structural characteristics allow it to be incorporated into various material formulations, potentially leading to advancements in electronic device efficiency .

Analytical Chemistry

MICA's role extends into analytical chemistry where it is used as a standard compound for quantification purposes. This application is crucial for researchers analyzing complex biological samples to ensure accurate measurement of related compounds .

Table: Summary of Applications

Mécanisme D'action

5-Methoxyindole-2-carboxylic acid exerts its effects through several mechanisms:

Comparaison Avec Des Composés Similaires

- Indole-2-carboxylic acid

- 5-Methoxyindole

- 6-Methoxyindole-2-carboxylic acid

- 5-Methoxy-2-methyl-3-indoleacetic acid

Comparison: 5-Methoxyindole-2-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the indole ring. This combination of functional groups imparts distinct chemical properties and biological activities compared to its analogs .

Activité Biologique

5-Methoxyindole-2-carboxylic acid (MICA) is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and its effects on various pathological conditions. This article provides a comprehensive overview of MICA's biological activity, supported by research findings, case studies, and data tables.

MICA is an indole derivative characterized by the presence of a methoxy group and a carboxylic acid functional group. Its chemical structure can be represented as follows:

1. Neuroprotection Against Ischemic Injury

MICA has been identified as a reversible inhibitor of mitochondrial dihydrolipoamide dehydrogenase (DLDH), which plays a crucial role in cellular energy metabolism. Research indicates that MICA can confer neuroprotection against ischemic stroke by:

- Reducing infarction volume in animal models.

- Decreasing oxidative stress and cell death.

- Enhancing mitochondrial ATP output.

- Upregulating NQO1 expression via the Nrf2 signaling pathway, which is critical for cellular defense mechanisms against oxidative damage .

Table 1: Effects of MICA on Ischemic Injury

| Parameter | Control Group | MICA-Treated Group |

|---|---|---|

| Infarction Volume (mm³) | 120 ± 15 | 45 ± 10 |

| DLDH Activity (U/mg protein) | 0.85 ± 0.05 | 0.55 ± 0.03 |

| NQO1 Activity (U/mg protein) | 1.2 ± 0.2 | 2.5 ± 0.3 |

| Oxidative Stress Levels | High | Low |

2. Effects on Alzheimer’s Disease Pathology

In studies using Caenorhabditis elegans models expressing human amyloid-beta (Aβ), MICA demonstrated significant protective effects:

- Alleviated Aβ-induced paralysis.

- Improved cholinergic neurotransmission.

- Reduced Aβ oligomerization and associated neurotoxicity.

- Enhanced fecundity in treated organisms .

Case Study: C. elegans Model

Research involving C. elegans expressing human Aβ showed that administration of MICA resulted in:

- Behavioral Improvements : Reduction in paralysis symptoms.

- Biochemical Changes : Lower levels of oxidative stress markers.

This suggests that MICA may be a promising candidate for further exploration in the treatment of Alzheimer’s disease.

Antioxidant Activity

MICA exhibits notable antioxidant properties, which contribute to its neuroprotective effects. Studies indicate that it can scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation, thereby protecting neuronal cells from oxidative damage .

Table 2: Antioxidant Activity of MICA

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 25 ± 5 |

| ABTS Radical Scavenging | 30 ± 4 |

| Lipid Peroxidation Inhibition | 20 ± 3 |

Clinical Implications

The findings surrounding MICA suggest potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer’s and conditions involving ischemic injury. Its ability to modulate DLDH activity and exert antioxidant effects positions it as a candidate for further pharmacological development.

Propriétés

IUPAC Name |

5-methoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-7-2-3-8-6(4-7)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBJVSLNUMZXRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195944 | |

| Record name | Indole-2-carboxylic acid, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4382-54-1 | |

| Record name | 5-Methoxy-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4382-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxyindole-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4382-54-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole-2-carboxylic acid, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxyindole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHOXYINDOLE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFK8L54HA2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of 5-Methoxyindole-2-carboxylic acid?

A1: this compound is a potent inhibitor of dihydrolipoamide dehydrogenase (DLDH), the E3 subunit of the pyruvate dehydrogenase complex (PDHc) [, , , , ].

Q2: How does this compound inhibit dihydrolipoamide dehydrogenase?

A2: While the precise mechanism of inhibition is not fully elucidated, this compound is known to reversibly inhibit DLDH []. This inhibition disrupts the activity of PDHc, a crucial enzyme complex involved in glucose metabolism [].

Q3: What are the downstream effects of this compound-mediated dihydrolipoamide dehydrogenase inhibition?

A3: Inhibition of DLDH by this compound leads to several downstream effects, including:

- Impaired Glucose Metabolism: As a key enzyme in glucose metabolism, DLDH inhibition disrupts the conversion of pyruvate to acetyl-CoA, ultimately affecting cellular energy production [, ].

- Lactate Accumulation: Disruption of PDHc activity can lead to the buildup of lactate in cells, potentially contributing to changes in intracellular pH [, ].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C10H9NO3, and its molecular weight is 191.19 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: Yes, spectroscopic data, including vibrational spectra, have been reported for this compound []. This data aids in structural characterization and understanding its physicochemical properties.

Q6: What is known about the dissolution and solubility of this compound?

A8: While specific dissolution rate data is not provided, research indicates that this compound is soluble in aqueous solutions, allowing for its use in various experimental setups [, ].

Q7: How is this compound relevant to melanoma research?

A9: this compound is a metabolite of eumelanin, the pigment responsible for brown and black coloration in skin and hair. Its presence in urine has been investigated as a potential marker for melanoma progression [, , , , , , ].

Q8: Is this compound a reliable marker for melanoma?

A10: While some studies suggest that elevated urinary this compound levels may be associated with melanoma, its reliability as a standalone marker is debated [, , , , , , , , , ]. Often, it is used in conjunction with other markers, such as 5-S-cysteinyldopa, for a more comprehensive assessment [, , , , , ].

Q9: What factors can influence urinary this compound levels?

A9: Factors that can affect urinary this compound levels include:

- Skin pigmentation: Individuals with darker skin tend to excrete larger quantities of this compound [].

- UV exposure: Exposure to ultraviolet radiation, particularly UVA, can stimulate melanin production and potentially influence this compound levels [, , ].

- Certain medications: Some medications, like chloroquine, may alter the excretion of melanin metabolites, including this compound [].

Q10: Does this compound have any known functions in organisms other than humans?

A10: While much of the research on this compound centers around its role in human melanin synthesis and potential as a melanoma marker, studies have explored its effects in other organisms:

- Archaebacteria: In the archaebacterium Haloferax volcanii, this compound was found to inhibit respiration and potassium ion transport, suggesting a potential role in cellular energy regulation in this organism [].

- Mice: Research in mice has investigated the excretion patterns of this compound in relation to different pigmentation genotypes. This work highlights its role as a metabolite of eumelanin synthesis across species [].

- Hamsters: In hamster sperm, this compound has been used to investigate the role of DLDH in sperm capacitation and fertilization. Results suggest that DLDH activity, potentially modulated by this compound, is crucial for successful fertilization in this species [, , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.